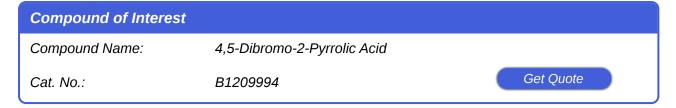


Commercial Suppliers and Technical Guide for 4,5-Dibromo-2-Pyrrolic Acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **4,5-Dibromo-2-Pyrrolic Acid**, a marine-derived natural product with significant biological activities. This document outlines its commercial availability, key chemical and physical properties, and detailed experimental protocols for assessing its immunosuppressive effects.

Commercial Availability

4,5-Dibromo-2-Pyrrolic Acid (CAS No. 34649-21-3) is available from a range of commercial suppliers catering to the research and pharmaceutical industries. The following table summarizes some of the key suppliers. Purity levels and available quantities may vary, and it is recommended to request certificates of analysis for lot-specific data.



Supplier	Website	Notes
Biosynth	INVALID-LINK	Offers the compound for pharmaceutical testing.
JHECHEM CO LTD	ECHEMI Platform	A China-based manufactory and trader.
Santa Cruz Biotechnology	INVALID-LINK	Provides the compound for proteomics research.[1]
ChemicalBook	INVALID-LINK	Lists multiple suppliers and provides aggregated data.[2]
Sigma-Aldrich	INVALID-LINK	A well-established global supplier of research chemicals. [3][4]
Cenmed	INVALID-LINK	A supplier of clinical and laboratory supplies.[5]
MedChemExpress	INVALID-LINK	Specializes in bioactive compounds for research.[6]
TargetMol	INVALID-LINK	Supplies compounds for screening libraries and research.

Physicochemical Properties

A summary of the key quantitative data for **4,5-Dibromo-2-Pyrrolic Acid** is presented in the table below. These values are compiled from various supplier and database sources.



Property	Value	Source
CAS Number	34649-21-3	Multiple Sources
Molecular Formula	C5H3Br2NO2	Multiple Sources
Molecular Weight	268.89 g/mol	Multiple Sources
Purity	≥98% (typical)	MOLNOVA Certificate of Analysis
Melting Point	>300 °C	JHECHEM CO LTD
Boiling Point	>300 °C	Sigma-Aldrich[3]
Appearance	Solid	Sigma-Aldrich[3]
Solubility	DMSO: 2.69 mg/mL (10 mM)	TargetMol
Storage	4°C, protect from light, stored under nitrogen	MedChemExpress[6]

Biological Activity

4,5-Dibromo-2-Pyrrolic Acid is an immunosuppressive compound originally isolated from the deep-water marine sponge Agelas flabelliformis.[7] Its primary reported biological activity is the suppression of the proliferative response of murine splenocytes, both in a mixed lymphocyte reaction (MLR) and in response to mitogens like concanavalin A (Con A).[3][8][7] Bromopyrrole alkaloids, as a class, exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the immunosuppressive activity of **4,5-Dibromo-2-Pyrrolic Acid**, based on published literature.[8]

Murine Splenocyte Proliferation Assay (Concanavalin A-induced)



This assay evaluates the effect of **4,5-Dibromo-2-Pyrrolic Acid** on T-lymphocyte proliferation induced by the mitogen Concanavalin A (Con A).

Materials:

- 4,5-Dibromo-2-Pyrrolic Acid
- Spleens from BALB/c mice
- Complete DMEM (supplemented with 10% FBS, 100 U/mL penicillin, 100 μg/mL streptomycin)
- Concanavalin A (Con A)
- [3H]-Thymidine
- 96-well microtiter plates
- Liquid scintillation counter

Procedure:

- Splenocyte Isolation: Aseptically remove spleens from BALB/c mice. Prepare a single-cell suspension by gently teasing the spleens apart in complete DMEM. Pass the cell suspension through a sterile nylon mesh to remove debris.
- Cell Plating: Wash the splenocytes and resuspend in complete DMEM. Adjust the cell concentration to 1 x 10^6 cells/mL. Plate 100 μ L of the cell suspension per well in 96-well microtiter plates.
- Compound Addition: Prepare serial dilutions of 4,5-Dibromo-2-Pyrrolic Acid in complete DMEM. Add 50 μL of the compound dilutions to the appropriate wells. Include vehicle control wells (e.g., DMSO).
- Mitogen Stimulation: Add 50 μ L of a suboptimal concentration of Con A (e.g., 0.25 μ g/mL) to the wells. For negative control wells, add 50 μ L of complete DMEM without Con A.
- Incubation: Incubate the plates for 88 hours at 37°C in a humidified 5% CO₂ atmosphere.



- Radiolabeling: Add 1 μCi of [³H]-thymidine to each well.
- Harvesting and Measurement: Incubate for an additional 5 hours. Harvest the cells onto glass fiber filters and determine the incorporation of [3H]-thymidine using a liquid scintillation counter.
- Data Analysis: Express the results as a percentage of the proliferative response in the absence of the compound.

Two-Way Mixed Lymphocyte Reaction (MLR)

This assay assesses the ability of **4,5-Dibromo-2-Pyrrolic Acid** to suppress the proliferation of lymphocytes in response to allogeneic stimulation.

Materials:

- Spleens from BALB/c and C57BL/6 mice
- Complete DMEM
- 4,5-Dibromo-2-Pyrrolic Acid
- [3H]-Thymidine
- 96-well microtiter plates
- Liquid scintillation counter

Procedure:

- Prepare Responder and Stimulator Cells: Isolate splenocytes from BALB/c (responder) and C57BL/6 (stimulator) mice as described above.
- Cell Plating: Plate 1 x 10⁵ responder cells and 1 x 10⁵ stimulator cells per well in 96-well microtiter plates in a final volume of 150 μL of complete DMEM.
- Compound Addition: Add 50 μL of serial dilutions of 4,5-Dibromo-2-Pyrrolic Acid to the wells.

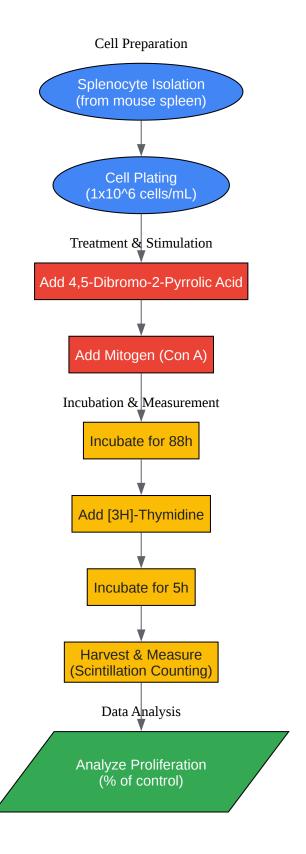


- Incubation: Incubate the plates for 88 hours at 37°C in a humidified 5% CO2 atmosphere.
- Radiolabeling and Measurement: Follow steps 6-8 from the Con A proliferation assay protocol.

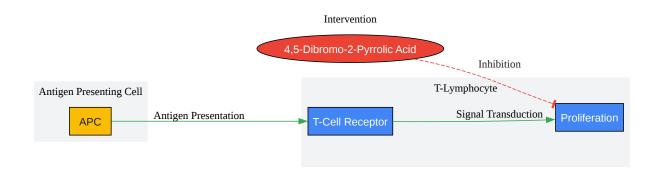
Visualizations

The following diagrams illustrate the experimental workflow for the splenocyte proliferation assay and a conceptual representation of the immunosuppressive mechanism.









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